molecular formula C11H10N2O3 B1205109 Phenylmethylbarbituric acid CAS No. 76-94-8

Phenylmethylbarbituric acid

Cat. No. B1205109
CAS RN: 76-94-8
M. Wt: 218.21 g/mol
InChI Key: LSAOZCAKUIANSQ-UHFFFAOYSA-N
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Description

Phenylmethylbarbituric acid, also known as Heptobarbital, Mephebarbital, Methylphenylbarbital, Rutonal, and 5-Methyl-5-phenylbarbituric acid, is a member of the barbiturates .


Synthesis Analysis

Phenylmethylbarbituric acid can be synthesized from phenobarbital . The synthesis of barbituric acid derivatives has been studied over the last ten years .


Chemical Reactions Analysis

Barbituric acid derivatives, including Phenylmethylbarbituric acid, have been synthesized from phenobarbital . These compounds have a wide range of applications in the synthesis of diverse classes of compounds like heterocyclic, carbocyclic, and synthetic alkaloids .


Physical And Chemical Properties Analysis

Phenylmethylbarbituric acid is a slightly bitter crystal that is practically insoluble in water but soluble in alcohol, ether, and aqueous solutions of the alkalies .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Phenylmethylbarbituric acid and its derivatives are extensively used in the synthesis of various biologically active compounds. A study by Masoud et al. (2020) revealed the synthesis of ligands derived from barbituric acid, which were tested for their anticancer, antimicrobial, and antioxidant activities. The results indicated potential applications in breast cancer treatment and as potent antibiotics.

Antiepileptic Drug Development

The development of antiepileptic drugs (AEDs) has been significantly influenced by the chemical structure of barbituric acid derivatives like phenobarbital. Bialer and Smith (2012) discussed how the success of phenobarbital, a barbituric acid derivative, impacted the design of subsequent AEDs, leading to the development of diverse chemical structures in newer AEDs.

Anticancer Research

Merbarone, a derivative of thiobarbituric acid, shows promise in cancer treatment. A study by Khélifa and Beck (1999) found that Merbarone induces apoptosis in leukemic cells, indicating its potential as an anticancer drug. This showcases the broader implications of barbituric acid derivatives in medical research, particularly in oncology.

Molecular Structure and Reaction Studies

Research into the molecular structure and reactions of barbituric acid derivatives is ongoing. For instance, Wang et al. (2013) conducted a study on 1-phenyl-2-thiobarbituric acid, investigating its tautomerism and methylation reactions. This type of research provides valuable insights into the chemical properties and potential applications of these compounds.

Multicomponent Reactions in Organic Chemistry

Barbituric acid derivatives, including phenylmethylbarbituric acid, are significant in organic synthesis, particularly in multicomponent reactions. Ziarani et al. (2021) highlighted the use of barbituric acid in the synthesis of polyheterocyclic, natural, medicinal compounds, and organic sensors, demonstrating the compound's versatility in chemical synthesis.

Safety And Hazards

Phenylmethylbarbituric acid is a controlled substance with potential hazards. It is highly flammable and can cause severe skin burns and eye damage. It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAOZCAKUIANSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226900
Record name Phenylmethylbarbituric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethylbarbituric acid

CAS RN

76-94-8
Record name 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name Phenylmethylbarbituric acid
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Record name Heptobarbital
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Record name Phenylmethylbarbituric acid
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Record name 5-methyl-5-phenylbarbituric acid
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Record name PHENYLMETHYLBARBITURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
HW Coles - Journal of the American Chemical Society, 1937 - ACS Publications
… The triphenylmethylbarbituric acid thus obtained, analyzing correctly for nitrogen, was a white crystalline substance, easily soluble in alcohol and alkali, …
Number of citations: 1 pubs.acs.org
IH Stevenson, K O'Malley… - Research in …, 1976 - scholars.uthscsa.edu
… 5 fold increase in hexobarbitone oxidation after treatment with 100 mg/kg) occurred with ethosuximide, methoin, methylphenobarbitone, phenobarbitone, phenylmethylbarbituric acid …
Number of citations: 16 scholars.uthscsa.edu
C Gardner-Thorpe, MJ Parsonage, PF Smethurst… - Clinica chimica acta, 1972 - Elsevier
In this scheme 18 antiepileptic drugs have been estimated by gas chromatography. Troxidone and paramethadione were separated on Apiezon L; phenytoin, primidone, …
Number of citations: 39 www.sciencedirect.com
C Gardner-Thorpe, MJ Parsonage, C Toothill - Clinica Chimica Acta, 1971 - Elsevier
… Since primidone, phenylmethylbarbituric acid and acetazolamide were insufficiently soluble … (phenylmethylbarbituric acid) ; Parke Davis & Co. (ethosuximide, methsuximide, …
Number of citations: 19 www.sciencedirect.com
RG Cooper, MS Greaves, G Owen - Clinical Chemistry, 1972 - academic.oup.com
An accurate method is described for the qualitative and quantitative determination of 11 barbiturates, glutethimide, and diphenylhydantoin in a single extract obtained from 1 ml of whole …
Number of citations: 34 academic.oup.com
R Gill, AAT Lopes, AC Moffat - Journal of Chromatography B: Biomedical …, 1981 - Elsevier
A high-performance liquid chromatographic (HPLC) assay for the identification and quantification of barbiturates in blood at therapeutic levels has been developed. An ODS-silica …
Number of citations: 51 www.sciencedirect.com
RE Kelly, DR Laurence - British Medical Journal, 1955 - ncbi.nlm.nih.gov
During an investigation of the effect of mephenesin on certain cerebral dysrhythmias it was found that the drug abolished myoclonus in two cases of progressive myo-clonic epilepsy, …
Number of citations: 8 www.ncbi.nlm.nih.gov
L Bruno-Blanch, J Galvez… - Bioorganic & medicinal …, 2003 - Elsevier
A topological virtual screening (tvs) test is presented, which is capable of identifying new drug leaders with anticonvulsant activity. Molecular structures of both anticonvulsant-active and …
Number of citations: 110 www.sciencedirect.com
RK Waters, RD Jee, RA Watt… - Pharmacy and …, 1995 - Wiley Online Library
A group of 28 barbiturates has been run on a novel non‐buffered reversed‐phase HPLC system under both gradient and isocratic conditions. The system demonstrated good …
Number of citations: 4 onlinelibrary.wiley.com
JC Strickler - Clinical Pharmacology & Therapeutics, 1965 - Wiley Online Library
… I5,26 However, the kidney also excretes considerable fractions of Allobarbital (Dial), Aprobarbital (Alurate), butallylonal (Pemoston), phenobarbital, and phenylmethylbarbituric acid (…
Number of citations: 8 ascpt.onlinelibrary.wiley.com

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